6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
CAS No.: 680211-85-2
Cat. No.: VC3836577
Molecular Formula: C15H15BrF3NO
Molecular Weight: 362.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 680211-85-2 |
|---|---|
| Molecular Formula | C15H15BrF3NO |
| Molecular Weight | 362.18 g/mol |
| IUPAC Name | 6-(bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline |
| Standard InChI | InChI=1S/C15H15BrF3NO/c1-2-3-6-21-13-8-14(15(17,18)19)20-12-5-4-10(9-16)7-11(12)13/h4-5,7-8H,2-3,6,9H2,1H3 |
| Standard InChI Key | CPJPAUTYYDWZNP-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC(=NC2=C1C=C(C=C2)CBr)C(F)(F)F |
| Canonical SMILES | CCCCOC1=CC(=NC2=C1C=C(C=C2)CBr)C(F)(F)F |
Introduction
Structure and Nomenclature
Molecular Architecture
6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline (C₁₅H₁₅BrF₃NO) features a bicyclic quinoline core fused from a benzene and pyridine ring. Critical substituents include:
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Bromomethyl (-CH₂Br) at position 6: A reactive site for nucleophilic substitution or cross-coupling reactions.
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Butoxy (-OC₄H₉) at position 4: An ether group influencing solubility and steric bulk.
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Trifluoromethyl (-CF₃) at position 2: An electron-withdrawing group modulating electronic density and directing electrophilic substitution .
The molecular weight is 362.18 g/mol, with a calculated exact mass of 361.02 Da.
Systematic Nomenclature
The IUPAC name follows positional numbering of the quinoline ring, prioritizing the pyridine nitrogen at position 1. Substituents are listed in ascending order:
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2-(Trifluoromethyl): Position 2.
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4-Butoxy: Position 4.
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6-(Bromomethyl): Position 6.
Synthesis and Manufacturing
Synthetic Routes
Synthesis typically involves multi-step strategies, leveraging bromination, alkoxylation, and cyclization. Key methodologies include:
Quinoline Core Construction
The quinoline backbone is often assembled via cyclization reactions. For example, Schlosser-Marull cyclization (Scheme 1 in ) employs 2-bromoaniline and ethyl trifluoroacetoacetate to yield 8-bromo-2-trifluoromethyl-4-quinolone. Subsequent bromination with phosphoryl bromide introduces bromine at position 6 .
Optimization Strategies
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Palladium-Catalyzed Coupling: Sonogashira reactions enable alkynylation at position 6, though bromomethyl groups may require protective strategies to avoid side reactions .
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Microwave-Assisted Synthesis: Reduces reaction times for steps like alkoxylation (e.g., 20 minutes at 165°C in DMF) .
Representative Synthetic Pathway
A plausible route involves:
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Cyclization: 2-Bromoaniline + ethyl trifluoroacetoacetate → 8-bromo-2-trifluoromethyl-4-quinolone .
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Bromination: POBr₃ → 6-bromo-8-bromo-2-trifluoromethylquinoline.
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Methyl Bromination: NBS → 6-(bromomethyl)-4-butoxy-2-trifluoromethylquinoline .
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | POBr₃, 110°C | 85% | |
| Alkoxylation | K₂CO₃, DMF, 120°C | 71% | |
| Bromination | NBS, AIBN, CCl₄ | 68% |
Physicochemical Properties
Physical Characteristics
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Appearance: Pale yellow crystalline solid (inferred from analogs ).
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Melting Point: Estimated 120–125°C (similar to 4-CF₃-quinolines ).
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Solubility: Lipophilic due to CF₃ and butoxy groups; soluble in DCM, THF, DMF; poorly soluble in water.
Spectroscopic Data
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¹H NMR: δ 1.45 (t, 3H, -OCH₂CH₂CH₂CH₃), 3.15 (s, 2H, -CH₂Br), 4.20 (q, 2H, -OCH₂), 7.80–8.30 (m, 3H, aromatic) .
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¹³C NMR: δ 14.1 (CH₃), 31.5 (CH₂Br), 68.9 (OCH₂), 122.4 (q, CF₃), 145.2 (C-CF₃) .
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MS (ESI): m/z 363.0 [M+H]⁺.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromomethyl group undergoes SN2 reactions with amines, thiols, or alkoxides:
For example, reaction with piperidine yields 6-(piperidinylmethyl)-4-butoxy-2-CF₃-quinoline .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) enable C–C bond formation:
Yields for Sonogashira reactions with alkynes exceed 85% under optimized conditions .
Electrophilic Aromatic Substitution
The CF₃ group deactivates the ring, directing electrophiles to positions 5 and 7. Nitration at 5-position occurs with HNO₃/H₂SO₄ .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The bromomethyl group serves as a handle for drug derivatization. Analogous quinolines exhibit antiviral and anticancer activities .
Materials Science
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Fluorescent Probes: Alkynylated derivatives show high quantum yields (Φ > 0.8) .
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Ligands in Catalysis: Quinoline-based ligands enhance transition-metal catalysis in C–H activation .
Agrochemicals
Trifluoromethyl quinolines are explored as herbicides due to their stability and bioactivity .
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